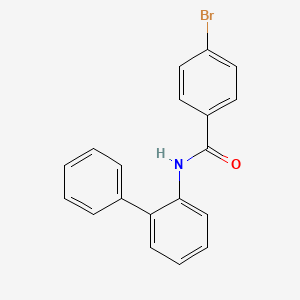

N-(biphenyl-2-yl)-4-bromobenzamide

Description

N-(Biphenyl-2-yl)-4-bromobenzamide is a brominated benzamide derivative featuring a biphenyl-2-yl substituent on the amide nitrogen. These analogs share a common 4-bromobenzoyl core, with variations in the N-substituent influencing physicochemical properties, biological activity, and intermolecular interactions . The biphenyl group may enhance π-π stacking interactions in crystal packing or binding to biological targets, though direct experimental data on this compound remain absent in the literature reviewed.

Properties

Molecular Formula |

C19H14BrNO |

|---|---|

Molecular Weight |

352.2 g/mol |

IUPAC Name |

4-bromo-N-(2-phenylphenyl)benzamide |

InChI |

InChI=1S/C19H14BrNO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22) |

InChI Key |

SQGRGDXLHSCJBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-4-BROMOBENZAMIDE typically involves the following steps:

Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halogenated benzene with a boronic acid derivative in the presence of a palladium catalyst and a base.

Bromination: The biphenyl compound is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Amidation: The final step involves the reaction of the brominated biphenyl with an amine to form the benzamide group. This can be achieved using standard amidation conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of N-{[1,1’-BIPHENYL]-2-YL}-4-BROMOBENZAMIDE follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-BIPHENYL]-2-YL}-4-BROMOBENZAMIDE undergoes various chemical reactions, including:

Electrophilic Substitution: The biphenyl core can participate in electrophilic substitution reactions due to the presence of the aromatic rings.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Electrophilic Substitution: Substituted biphenyl derivatives.

Nucleophilic Substitution: Substituted benzamides.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

N-{[1,1’-BIPHENYL]-2-YL}-4-BROMOBENZAMIDE has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals and bioactive molecules.

Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-4-BROMOBENZAMIDE involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions with aromatic residues in proteins, while the bromobenzamide group can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Structural Comparisons

Key Structural Parameters

The crystallographic data for N-substituted 4-bromobenzamides reveal trends in bond lengths, angles, and packing motifs:

The title compound (N-(2-nitrophenyl)-4-bromobenzamide) exhibits a planar amide group (C=O bond ~1.22 Å) and dihedral angles between the benzamide and substituent phenyl rings, suggesting moderate conjugation disruption . Comparable derivatives, such as 4MNB, show similar bond lengths but reduced steric hindrance due to methoxy groups, enhancing crystallinity .

Physicochemical Properties

Predicted and experimental properties highlight substituent-driven variations:

Benzimidazole derivatives exhibit higher molecular weights and basicity (pKa ~11.22), suggesting improved solubility in acidic environments . Piperidine-containing analogs (e.g., ChemDiv Y030-0234) may enhance blood-brain barrier penetration due to aliphatic nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.